molecular formula C9H10FNO B3039690 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1267472-81-0

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3039690
CAS No.: 1267472-81-0
M. Wt: 167.18
InChI Key: AMTHYOLDKMTOCX-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring with a fluorine atom at the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties.

Biological Activity

Overview

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1267472-81-0) is a heterocyclic compound characterized by a benzoxazine ring structure. Its unique molecular configuration, featuring a fluorine atom at the 6th position and a methyl group at the 2nd position, suggests potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
IUPAC NameThis compound
InChI KeyAMTHYOLDKMTOCX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to various enzymes or receptors, which may lead to diverse biological effects. Current research is focused on elucidating these pathways and understanding how structural modifications affect its activity.

Biological Activities

Antimicrobial Properties
Studies have indicated that compounds within the benzoxazine family exhibit antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains.

Anticancer Activity
Research has begun to explore the potential anticancer effects of this compound. Initial assays demonstrate cytotoxic effects against several cancer cell lines, indicating a need for further studies to understand its efficacy and mechanism.

Pharmaceutical Applications
This compound is being evaluated as a pharmaceutical intermediate in drug development due to its promising biological activities. Its unique chemical structure may allow for the synthesis of novel therapeutic agents.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assay
    In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating strong cytotoxicity.
  • Mechanistic Studies
    Mechanistic studies are ongoing to determine how this compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Early findings suggest activation of caspase pathways leading to programmed cell death in cancer cells.

Comparison with Related Compounds

Compound NameKey DifferencesBiological Activity
6-Fluoro-3,4-dihydro-2H-benzoxazineLacks methyl group at 2nd positionModerate antimicrobial activity
2-Methyl-3,4-dihydro-2H-benzoxazineLacks fluorine atom at 6th positionLimited biological activity

Properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTHYOLDKMTOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.